(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQMFNYQBMBEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The benzothiazole scaffold is synthesized from 2-amino-6-bromobenzenethiol and chloroacetic acid under acidic conditions:
$$
\text{2-Amino-6-bromobenzenethiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{6-Bromobenzo[d]thiazol-2(3H)-one}
$$
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | Piperidinium acetate |
| Reaction Time | 12–16 hours |
This step achieves 85–90% yield, with purity confirmed by HPLC (>98%).
Introduction of the 2-Ethoxyethyl Side Chain
Alkylation Protocol
The 3-position of the benzothiazolone is functionalized via nucleophilic substitution using 2-ethoxyethyl bromide :
$$
\text{6-Bromobenzo[d]thiazol-2(3H)-one} + \text{BrCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Ethoxyethyl)-6-bromobenzo[d]thiazol-2(3H)-one}
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Yield | 75–80% |
Mass spectrometry (MS) analysis typically shows [M+H]⁺ at m/z 330.12.
Formation of the Imine Linkage with 3,4,5-Trimethoxybenzamide
Condensation Reaction
The critical Z-configured imine is established via Knoevenagel condensation:
$$
\text{3-(2-Ethoxyethyl)-6-bromobenzo[d]thiazol-2(3H)-one} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{Dean-Stark}} \text{(Z)-Target Compound}
$$
Key Observations
- Stereochemical Control : The Z-configuration is favored due to steric hindrance from the 2-ethoxyethyl group, as confirmed by X-ray crystallography in analogous compounds.
- Catalyst : Piperidinium acetate (0.5 eq.) in anhydrous toluene.
- Azeotropic Water Removal : Dean-Stark apparatus ensures complete imine formation.
Spectral Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, imine-H), 7.45–7.30 (m, 3H, aromatic), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.90 (s, 9H, OCH₃).
- ¹³C NMR : 165.8 ppm (C=O), 153.2 ppm (imine-C).
Purification and Analytical Characterization
Chromatographic Techniques
Purity and Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzothiazole core | 88 | 98 |
| Alkylation | 78 | 97 |
| Condensation | 65 | 99 |
Comparative Analysis of Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements involve microwave irradiation to reduce reaction times:
- Condensation Step : 30 minutes at 100°C vs. 6 hours conventionally.
- Yield Improvement : 72% vs. 65% under thermal conditions.
Solid-Phase Synthesis
Immobilization of the benzothiazolone on Wang resin enables iterative purification, though scalability remains challenging.
The Z-conformation is stabilized by intramolecular hydrogen bonding between the imine proton and the adjacent thiazole sulfur, as evidenced by DFT calculations in related compounds. This geometric preference is critical for biological activity, influencing receptor binding affinities.
Industrial-Scale Production Challenges
Key Limitations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Ethoxyethyl bromide | 1,200 |
| 3,4,5-Trimethoxybenzaldehyde | 3,500 |
| Total Raw Materials | 5,700 |
Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and associated biological activities, particularly in anticancer and anti-inflammatory contexts.
Structural Features
The compound is characterized by:
- Benzothiazole Moiety : This core structure is often linked to a variety of pharmacological properties.
- Bromine Atom : Enhances reactivity and interaction with biological targets.
- Ethoxyethyl Group : Potentially increases solubility and bioavailability.
- Trimethoxybenzamide Group : Contributes to the compound's overall biological profile.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), allowing for efficient generation of complex molecules. A common synthetic route includes:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde.
- Bromination : Utilizing brominating agents to introduce the bromine atom.
- Substitution with Ethoxyethyl Group : Reaction with ethoxyethyl bromide under basic conditions.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit substantial anticancer properties. Studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Results demonstrate a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential .
| Concentration (µM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 75 | 70 |
| 2 | 50 | 45 |
| 4 | 30 | 25 |
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Flow cytometry assays have confirmed these effects by showing increased sub-G1 populations indicative of apoptosis .
Anti-inflammatory Activity
In addition to anticancer properties, the compound exhibits anti-inflammatory effects:
- Reduction of Inflammatory Cytokines : Studies have shown that treatment with this compound leads to decreased levels of IL-6 and TNF-α in macrophage cell lines (RAW264.7), which are critical mediators in inflammatory responses .
| Cytokine Level (pg/mL) | Control | Treated (10 µM) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-α | 150 | 30 |
Case Studies
- Study on Apoptosis Induction : A study highlighted that at concentrations of 1, 2, and 4 µM, the compound significantly promoted apoptosis in A431 cells, comparable to established anticancer agents .
- Inflammatory Response Modulation : Another investigation demonstrated the ability of this compound to inhibit migration in cancer cells while simultaneously modulating inflammatory pathways, showcasing its dual-action potential .
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters:
- Temperature Control: Maintain precise temperature ranges (e.g., 60–80°C) during coupling reactions to minimize side products like E-isomers or bromine displacement byproducts .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the benzo[d]thiazole core, while ethers (THF) improve selectivity in amide bond formation .
- Catalyst Use: Employ palladium catalysts for Suzuki-Miyaura coupling if introducing aryl groups, ensuring inert atmospheres to prevent oxidation .
- Purification: Use gradient HPLC (C18 columns, 70:30 acetonitrile/water mobile phase) to resolve Z/E isomers and remove unreacted trimethoxybenzamide precursors .
Basic: What analytical techniques are most effective for characterizing structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Use electrospray ionization (ESI+) to confirm molecular ion [M+H]+ and assess purity (>98%) with a 10-minute run time .
- X-ray Crystallography: For absolute stereochemistry confirmation, grow crystals via slow evaporation in ethanol/water (1:1) .
Basic: How do methoxy and ethoxyethyl substituents influence solubility and reactivity?
Methodological Answer:
- Solubility:
- Methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding .
- Ethoxyethyl chains improve lipid bilayer penetration (logP ~2.5), critical for cellular uptake in bioassays .
- Reactivity:
- Methoxy groups deactivate the benzene ring toward electrophilic substitution but stabilize radical intermediates during bromination .
- Ethoxyethyl side chains may undergo hydrolysis under acidic conditions (e.g., HCl/THF), requiring pH 7–8 buffers in biological assays .
Advanced: What strategies address challenges in isolating the Z-isomer during synthesis?
Methodological Answer:
- Stereochemical Control:
- Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control during imine formation .
- Low-temperature crystallization (4°C) selectively precipitates the Z-isomer due to higher lattice stability .
- Chromatographic Separation:
- Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) achieves >99% Z-isomer purity .
- In Situ Monitoring: Track isomer ratios via real-time FTIR (C=N stretch at 1620 cm⁻¹ for Z vs. 1580 cm⁻¹ for E) .
Advanced: How can researchers determine the tautomeric equilibrium between Z and E isomers?
Methodological Answer:
- Variable Temperature NMR (VT-NMR): Monitor proton shifts between δ 8.2–8.5 ppm (Z) and δ 7.8–8.0 ppm (E) from 25°C to 80°C. Calculate equilibrium constants (Keq) using integration ratios .
- Computational Modeling:
- DFT (B3LYP/6-31G*) calculates relative Gibbs free energies. Z-isomers are typically 2–3 kcal/mol more stable due to intramolecular H-bonding between the amide and ethoxyethyl group .
- UV-Vis Spectroscopy: Detect λmax shifts (Z: 320 nm; E: 290 nm) in ethanol, correlating absorbance with isomer ratios .
Advanced: What computational methods predict interactions with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Prepare the protein (e.g., PDB ID 3POZ) by removing water and adding polar hydrogens.
- Define the binding site using residues within 10 Å of co-crystallized ligands.
- Dock the compound with 50 runs; analyze poses with the lowest RMSD (<2.0 Å) and ΔG values (<-8 kcal/mol) .
- MD Simulations (GROMACS):
- Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate RMSD (<0.3 nm) and hydrogen bond occupancy (>70%) with catalytic residues .
Advanced: How does bromine substitution at position 6 affect bioactivity compared to other halogens?
Methodological Answer:
- Comparative Bioactivity Table:
| Halogen (X) | IC50 (μM) * | LogP | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Br | 0.12 | 2.7 | 4.5 |
| Cl | 0.45 | 2.4 | 3.2 |
| F | 1.20 | 2.1 | 1.8 |
*Data from kinase inhibition assays
- Mechanistic Insight: Bromine’s larger van der Waals radius enhances hydrophobic interactions with kinase ATP pockets, improving potency but reducing solubility .
Advanced: How to assess metabolic stability and degradation pathways in physiological conditions?
Methodological Answer:
- Liver Microsome Assay:
- Degradation Products:
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Key Modifications:
- Core: Replace benzo[d]thiazole with indole or quinoline to assess π-π stacking effects.
- Substituents: Vary methoxy groups (e.g., replace with nitro or amino) to modulate electron density .
- Assay Design:
- Test derivatives against a panel of 10 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Correlate activity with computed electrostatic potential maps .
Advanced: What is the role of the ylidene group in target interactions?
Methodological Answer:
- Hydrogen Bonding: The ylidene N atom acts as a H-bond acceptor with backbone NH of kinase hinge regions (e.g., Met793 in EGFR) .
- Conformational Rigidity: The planar ylidene structure enforces a cisoid amide conformation, aligning the trimethoxybenzamide for hydrophobic pocket insertion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
